14(15)-EpETE

Descripción

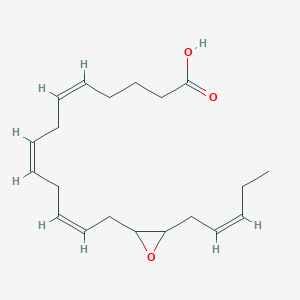

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H30O3 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(5Z,8Z,11Z)-13-[3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10- |

Clave InChI |

RGZIXZYRGZWDMI-QXBXTPPVSA-N |

SMILES isomérico |

CC/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |

SMILES canónico |

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

The Biosynthesis of 14(15)-Epoxyeicosatrienoic Acid: A Technical Guide for Researchers

An In-depth Examination of the Cytochrome P450-Mediated Epoxidation of Arachidonic Acid

This technical guide provides a comprehensive overview of the biosynthesis of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) from arachidonic acid (AA), intended for researchers, scientists, and professionals in drug development. This document delves into the core enzymatic processes, presents quantitative data for key enzymes, details experimental methodologies, and provides visual representations of the associated biochemical pathways.

Introduction to this compound Biosynthesis

This compound, a member of the epoxyeicosatrienoic acid (EET) family, is an important lipid signaling molecule derived from the metabolism of arachidonic acid.[1][2] This process is primarily catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, known as epoxygenases.[1][2] The biosynthesis begins with the liberation of arachidonic acid from the sn-2 position of cellular phospholipids, a reaction mediated by phospholipase A2 (PLA2).[2] The released arachidonic acid is then available as a substrate for various metabolic pathways, including the CYP epoxygenase pathway that leads to the formation of EETs.

EETs, including this compound, are involved in a multitude of physiological processes, functioning as autocrine and paracrine mediators. They have been shown to play roles in vasodilation, anti-inflammatory responses, angiogenesis, and the protection of ischemic tissues in the heart and brain. The biological activity of this compound is tightly regulated, primarily through its rapid conversion to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).

The Enzymatic Core: Cytochrome P450 Epoxygenases

The epoxidation of arachidonic acid to this compound is carried out by several isoforms of cytochrome P450, with the CYP2C and CYP2J subfamilies being the most prominent in humans. These enzymes exhibit both regioselectivity and stereoselectivity, meaning they preferentially produce certain EET isomers and specific enantiomers.

Quantitative Analysis of CYP-Mediated Epoxidation

The efficiency and product distribution of arachidonic acid epoxidation vary significantly between different CYP isoforms. Understanding these quantitative aspects is crucial for elucidating the specific roles of each enzyme in physiological and pathological contexts.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Major Products | Product Ratio (14,15-EET:11,12-EET:8,9-EET) | Stereoselectivity for 14,15-EET (% 14(R),15(S)-EET) | Reference |

| CYP2C8 | Arachidonic Acid | 13.0 ± 1.5 | 11.2 ± 0.5 | 14,15-EET, 11,12-EET | 1.25 : 1.00 : 0 | 86.2% | |

| CYP2C9 | Arachidonic Acid | 14.2 ± 1.7 | 4.4 ± 0.2 | 14,15-EET, 11,12-EET, 8,9-EET | 2.3 : 1.0 : 0.5 | 62.5% | |

| CYP2J2 | Arachidonic Acid | - | - | 14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET | - | 76% (14R,15S) |

Note: Data for CYP2J2 kinetics are complex and exhibit substrate inhibition, making standard Km and Vmax values difficult to determine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Human CYP Epoxygenases in E. coli

This protocol describes the expression and purification of recombinant human CYP enzymes, such as CYP2C9, in Escherichia coli, a common method for obtaining purified enzyme for in vitro studies.

Materials:

-

E. coli expression strain (e.g., DH5α, BL21(DE3))

-

Expression vector containing the human CYP cDNA (e.g., pCWori+)

-

Plasmid for co-expression of NADPH-cytochrome P450 oxidoreductase (OxR) (e.g., pACYC-OxR)

-

Luria-Bertani (LB) and Terrific Broth (TB) media

-

Antibiotics (e.g., ampicillin, chloramphenicol)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

δ-Aminolevulinic acid (δ-ALA)

-

Tris-EDTA-sucrose (TES) buffer

-

Lysozyme

-

Ultracentrifuge

-

Bradford protein assay reagents

Protocol:

-

Transformation: Co-transform competent E. coli cells with the CYP expression plasmid and the OxR co-expression plasmid. Plate on selective LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Large-Scale Culture and Induction: Inoculate TB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.7. Induce protein expression by adding 1 mM IPTG and 0.5 mM δ-ALA. Continue incubation at 30°C for 24 hours with shaking.

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Membrane Preparation: Resuspend the cell pellet in TES buffer. Add lysozyme and incubate on ice. Lyse the cells by sonication.

-

Isolation of Membrane Fraction: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge and centrifuge at 180,000 x g for 75 minutes at 4°C to pellet the membrane fraction containing the expressed CYP and OxR proteins.

-

Resuspension and Storage: Resuspend the membrane pellet in a 50/50 mixture of TES buffer and water. Determine the protein concentration using the Bradford assay. Store the membrane fractions at -80°C until use.

In Vitro CYP Epoxygenase Activity Assay

This protocol outlines a method to measure the enzymatic activity of purified or membrane-bound CYP epoxygenases using arachidonic acid as the substrate.

Materials:

-

Purified recombinant CYP enzyme or microsomal fractions

-

Arachidonic acid (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

Internal standards (e.g., deuterated EETs)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the CYP enzyme (e.g., 10 pmol), potassium phosphate buffer, and arachidonic acid at various concentrations. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the enzymatic reaction by adding 1 mM NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 0.4 M citric acid) and placing the tube on ice.

-

Extraction of Metabolites: Add an internal standard and extract the lipid metabolites with an organic solvent like ethyl acetate. Vortex and centrifuge to separate the phases.

-

Sample Preparation for Analysis: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Quantification by LC-MS/MS: Analyze the sample using a validated LC-MS/MS method to separate and quantify the different EET regioisomers and their corresponding DHETs.

Cell-Based Assay for this compound Biosynthesis

This protocol describes a method to measure the production of this compound in cultured cells, providing a more physiologically relevant system to study its biosynthesis.

Materials:

-

Cultured cells known to express CYP epoxygenases (e.g., endothelial cells, human carcinoma cells)

-

Cell culture medium and supplements

-

Arachidonic acid

-

Agonists to stimulate PLA2 activity (optional, e.g., bradykinin, calcium ionophore A23187)

-

Internal standards (e.g., deuterated 14,15-EET)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Solid-phase extraction (SPE) columns

-

LC-MS/MS system

Protocol:

-

Cell Culture: Culture the cells to near confluence in appropriate multi-well plates.

-

Stimulation and Substrate Addition: Replace the culture medium with a serum-free medium. If desired, stimulate the cells with an agonist to induce the release of endogenous arachidonic acid. Alternatively, add exogenous arachidonic acid to the medium.

-

Incubation: Incubate the cells for a specific time period (e.g., 15-60 minutes) at 37°C.

-

Sample Collection: Collect the cell culture medium. Add an internal standard to the medium.

-

Extraction and Purification: Acidify the medium and perform a solid-phase extraction to isolate the lipid metabolites. Elute the metabolites with an appropriate solvent.

-

Sample Preparation for Analysis: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Quantification by LC-MS/MS: Analyze the sample using a validated LC-MS/MS method to quantify the amount of this compound and other EET isomers produced by the cells.

Signaling Pathways and Visualizations

This compound exerts its biological effects through various signaling pathways, often initiated by interaction with cell surface receptors. The following diagrams, generated using the DOT language, illustrate the key pathways involved in this compound biosynthesis and its downstream signaling.

Biosynthesis and Metabolism of this compound

Caption: Biosynthesis and metabolism of this compound from arachidonic acid.

Downstream Signaling of this compound in Vascular Smooth Muscle

Caption: this compound signaling pathway leading to vasodilation.

Experimental Workflow for Cell-Based Biosynthesis Assay

Caption: Workflow for a cell-based this compound biosynthesis assay.

Conclusion

The biosynthesis of this compound from arachidonic acid is a critical pathway in the generation of lipid signaling molecules with diverse physiological functions. The cytochrome P450 epoxygenases, particularly members of the CYP2C and CYP2J families, are the key enzymes responsible for this conversion, exhibiting distinct kinetic properties and product specificities. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate this important biosynthetic pathway and its role in health and disease. Further research into the regulation of these enzymes and the downstream signaling of this compound will continue to be a vital area of study for the development of novel therapeutic strategies.

References

The Multifaceted Role of 14(15)-Epoxyeicosatrienoic Acid in the Cardiovascular System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14(15)-Epoxyeicosatrienoic acid (14,15-EpETE), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a critical signaling molecule within the cardiovascular system. This guide provides a comprehensive overview of its biological roles, encompassing vasodilation, anti-inflammatory effects, and cardioprotection. We delve into the intricate signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further research and drug development in this promising area.

Introduction: The Significance of 14(15)-EpETE

Epoxyeicosatrienoic acids (EETs) are a family of lipid mediators that play a pivotal role in maintaining cardiovascular homeostasis. Among the four regioisomers, this compound has garnered significant attention for its potent and diverse biological activities. Produced primarily by CYP2C and CYP2J epoxygenases in the endothelium and cardiomyocytes, this compound acts as a local signaling molecule, influencing vascular tone, inflammation, and cardiac function.[1][2][3] Its levels are tightly regulated by soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5] This dynamic regulation underscores the therapeutic potential of targeting the EET pathway, particularly through sEH inhibition, to augment the beneficial effects of this compound.

Vasodilatory Effects and Regulation of Blood Pressure

This compound is a potent vasodilator, contributing to the regulation of vascular tone and blood pressure. Its effects are particularly prominent in the microcirculation and are mediated through a complex interplay of signaling pathways in both endothelial and vascular smooth muscle cells.

Mechanisms of Vasodilation

The vasodilatory action of this compound is primarily achieved through the hyperpolarization of vascular smooth muscle cells. This is accomplished via the activation of specific potassium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation.

-

Activation of Large-Conductance Ca2+-Activated K+ (BKCa) Channels: A primary mechanism involves the activation of BKCa channels on vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization, and vasorelaxation.

-

Involvement of ATP-Sensitive K+ (KATP) Channels: In some vascular beds, such as mesenteric resistance arteries, 14,15-EpETE also activates KATP channels, contributing to its vasodilatory effect.

-

Role of Prostaglandin EP2 Receptors: Studies in rat mesenteric arteries have revealed that the vasodilatory response to 14,15-EpETE is mediated through the activation of prostaglandin EP2 receptors, which are coupled to a Gs-protein and the subsequent activation of the cAMP-PKA pathway.

Quantitative Data on Vasodilatory Potency

The following table summarizes the vasodilatory potency of this compound from various studies.

| Vascular Bed | Species | Agonist | EC50 / Concentration | Effect | Reference |

| Mesenteric Artery (secondary branches) | Rat (WKY) | 14,15-EET | Lower EC50 than in primary branches | Vasodilation | |

| Mesenteric Artery | Rat | 11,12-EET | 87 nM | Activation of KATP channels | |

| Bovine Coronary Arteries | Bovine | 14(S),15(R)-EET | More potent than 14(R),15(S)-EET | Vasodilation |

Anti-Inflammatory Properties in the Vasculature

Chronic inflammation is a key driver of cardiovascular diseases such as atherosclerosis. This compound exhibits significant anti-inflammatory properties, thereby protecting the vasculature from inflammatory insults.

Inhibition of NF-κB Signaling

A central mechanism of the anti-inflammatory action of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory gene expression, including adhesion molecules and pro-inflammatory cytokines. By inhibiting NF-κB activation, 14,15-EpETE can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), which is crucial for the recruitment of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques. However, it is important to note that some studies have shown that 14,15-EET can, under certain conditions, enhance monocyte adhesion to endothelial cells, suggesting a complex and context-dependent role in vascular inflammation.

Modulation of Other Inflammatory Pathways

Beyond NF-κB, 14,15-EpETE has been shown to modulate other inflammatory pathways. For instance, it can activate STAT3, a transcription factor with anti-inflammatory properties in certain contexts.

Cardioprotective Effects

This compound exerts direct protective effects on the heart, mitigating injury from ischemic events and playing a role in cardiac remodeling.

Protection Against Ischemia-Reperfusion Injury

Studies have demonstrated that 14,15-EpETE can protect the myocardium from ischemia-reperfusion injury. This protection is mediated, at least in part, by the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which helps to preserve mitochondrial function and reduce apoptosis.

Role in Cardiac Hypertrophy

The role of 14,15-EpETE in cardiac hypertrophy is complex. Some studies suggest that decreased levels of 14,15-EpETE are associated with the development of diabetic cardiac hypertrophy. Supplementation with 14,15-EpETE has been shown to ameliorate cardiomyocyte hypertrophy, potentially through the upregulation of peroxisome proliferator-activated receptors (PPARs).

Signaling Pathways of this compound

The diverse biological effects of this compound are mediated by a network of signaling pathways. The following diagrams illustrate the key pathways involved in its vasodilatory and anti-inflammatory actions.

Caption: Signaling pathway of this compound-induced vasodilation.

Caption: Anti-inflammatory signaling of this compound via NF-κB inhibition.

Experimental Protocols

To facilitate further investigation into the cardiovascular roles of this compound, detailed methodologies for key experiments are provided below.

Vascular Reactivity Studies

Objective: To assess the vasodilatory effect of this compound on isolated blood vessels.

Methodology:

-

Vessel Preparation: Isolate mesenteric arteries from rats and cut them into 2 mm rings.

-

Mounting: Mount the arterial rings in a wire myograph system containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Equilibration and Pre-constriction: Allow the rings to equilibrate for 60 minutes under a resting tension of 3 mN. Pre-constrict the vessels with phenylephrine (1 µM) to induce a stable contraction.

-

Concentration-Response Curve: Add cumulative concentrations of this compound (e.g., 10 nM to 10 µM) to the bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-constriction induced by phenylephrine. Calculate the EC50 value from the concentration-response curve.

-

Inhibitor Studies: To investigate the signaling pathway, pre-incubate the vessels with specific inhibitors (e.g., EP2 antagonist AH6809, BKCa channel inhibitor iberiotoxin) before constructing the this compound concentration-response curve.

Cell Culture and NF-κB Activity Assay

Objective: To determine the effect of this compound on NF-κB activation in endothelial cells.

Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.

-

Treatment: Pre-treat the cells with this compound (e.g., 100 nM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

-

Nuclear Extraction: Isolate nuclear extracts from the treated cells using a nuclear extraction kit.

-

NF-κB DNA Binding Assay: Use a commercially available ELISA-based NF-κB p65 transcription factor assay kit to measure the binding of NF-κB to its consensus DNA sequence in the nuclear extracts.

-

Data Analysis: Quantify the absorbance at the appropriate wavelength and compare the NF-κB activity in the different treatment groups.

Conclusion and Future Directions

This compound is a pleiotropic signaling molecule with significant protective effects in the cardiovascular system. Its vasodilatory, anti-inflammatory, and cardioprotective properties make it an attractive therapeutic target. Future research should focus on elucidating the precise molecular interactions of this compound with its receptors and downstream signaling partners. Furthermore, the development of stable this compound analogs and potent, selective sEH inhibitors holds great promise for the treatment of a range of cardiovascular diseases, including hypertension, atherosclerosis, and ischemic heart disease. This guide provides a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic application of this important endogenous mediator.

References

- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

14(15)-Epoxyeicosatrienoic Acid (14,15-EpETE) Signaling in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14(15)-Epoxyeicosatrienoic acid (14,15-EpETE) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, predominantly CYP2C and CYP2J isoforms, within endothelial cells.[1][2][3] As an autocrine and paracrine signaling molecule, it plays a pivotal role in regulating vascular homeostasis. This technical guide provides a comprehensive overview of the signaling pathways governed by 14(15)-EpETE in endothelial cells, its impact on key cellular functions, and detailed methodologies for its study. While its role in promoting angiogenesis is well-documented, its influence on inflammation is more complex, with conflicting reports suggesting both pro- and anti-inflammatory activities. This guide will delve into these nuances, presenting the current state of knowledge to aid researchers and drug development professionals in this field.

Core Signaling Pathways of this compound in Endothelial Cells

This compound exerts its effects on endothelial cells through a complex network of signaling pathways. While a specific high-affinity receptor has yet to be definitively identified, evidence points towards the involvement of G-protein coupled receptors (GPCRs), which then initiate downstream cascades.[4][5]

Pro-Angiogenic Signaling

This compound is a recognized pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation. These processes are critical for the formation of new blood vessels. The primary signaling pathways implicated in this compound-induced angiogenesis include:

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and migration. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a variety of downstream targets, including endothelial nitric oxide synthase (eNOS), promoting cell survival and proliferation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) branch, is another key pathway in cell proliferation and differentiation. This compound can induce the phosphorylation and activation of ERK, contributing to its pro-angiogenic effects.

-

VEGF Receptor Signaling Crosstalk: Vascular endothelial growth factor (VEGF) is a potent angiogenic factor. This compound signaling can exhibit crosstalk with the VEGF signaling pathway. For instance, VEGF can increase the expression of CYP epoxygenases, leading to enhanced EET production. Conversely, the pro-angiogenic effects of this compound may require the presence of VEGF.

dot

digraph "Pro_Angiogenic_Signaling" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=vee, penwidth=1.5];

"this compound" [fillcolor="#FBBC05", fontcolor="#202124"];

GPCR [label="Putative GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PI3K [fillcolor="#34A853", fontcolor="#FFFFFF"];

Akt [fillcolor="#34A853", fontcolor="#FFFFFF"];

ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];

VEGFR [label="VEGF Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Proliferation [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Migration [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Tube_Formation [label="Tube Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> GPCR;

GPCR -> PI3K -> Akt;

GPCR -> ERK;

Akt -> Proliferation;

ERK -> Proliferation;

Akt -> Migration;

ERK -> Migration;

Akt -> Tube_Formation;

ERK -> Tube_Formation;

VEGFR -> PI3K;

VEGFR -> ERK;

}

Caption: Dual role of this compound in inflammation.

Regulation of Endothelial Barrier Function

The integrity of the endothelial barrier is crucial for regulating the passage of fluids and solutes between the blood and surrounding tissues. While direct quantitative data on the effect of this compound on endothelial barrier function as measured by transendothelial electrical resistance (TEER) is limited, its involvement in signaling pathways that regulate barrier function, such as the PI3K/Akt and cAMP/PKA pathways, suggests a potential role.

Cytoprotective Signaling

This compound has been shown to protect endothelial cells from apoptosis, particularly in the context of oxygen-glucose deprivation and reperfusion injury. This cytoprotective effect is mediated, at least in part, by the activation of the SIRT1/FOXO3a signaling pathway, which is involved in the regulation of mitochondrial autophagy.

Quantitative Data on this compound Effects

The following tables summarize the available quantitative data on the effects of this compound and other relevant EETs on endothelial cells. It is important to note that specific EC50 and IC50 values for this compound are not always available in the literature, and in such cases, data for other regioisomers are provided for context.

Table 1: Receptor Binding and Vasorelaxation

Parameter Ligand Value Cell/Tissue Type Reference Binding Affinity (Kd) [3H]-14,15-EET 5.7 nM Guinea pig monocytes [3H]-14,15-EET 13.84 nM U937 cells Vasorelaxation (ED50) 14,15-EET 2.2 µM Bovine coronary artery

Table 2: Effects on Angiogenesis

Parameter Ligand Concentration Effect Cell Type Reference Proliferation 14,15-EET 1-10 µM Significant increase in 3H-thymidine incorporation Rat glomerular mesangial cells Migration & Tube Formation 14,15-EET Not specified No effect Pulmonary murine endothelial cells 5,6- & 8,9-EET Not specified Increased migration and tube formation Pulmonary murine endothelial cells

Table 3: Effects on Inflammation

Parameter Ligand Concentration Effect Cell Type Reference VCAM-1 Inhibition (IC50) 11,12-EET 20 nM Inhibition of TNF-α induced VCAM-1 expression Human endothelial cells VCAM-1 Expression 14,15-EET Not specified No activity Human endothelial cells Monocyte Adhesion 14,15-EET Not specified Increased adherence Endothelial cells

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on endothelial cells.

Endothelial Cell Culture and Stimulation

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and 10% fetal bovine serum (FBS). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: When cells reach 80-90% confluency, they are detached using a suitable dissociation reagent (e.g., TrypLE) and subcultured at a ratio of 1:3 to 1:5.

-

Stimulation with this compound: For experiments, cells are typically serum-starved for 4-6 hours prior to stimulation. This compound, dissolved in a suitable solvent (e.g., ethanol or DMSO), is then added to the culture medium at the desired final concentration. A vehicle control (solvent only) should always be included. Incubation times will vary depending on the specific endpoint being measured (e.g., 15-30 minutes for phosphorylation events, 6-24 hours for protein expression or functional assays).

Western Blotting for Phosphorylated Akt and ERK

-

Cell Lysis: After stimulation with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) or phosphorylated ERK1/2 (Thr202/Tyr204). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane should be stripped and re-probed with antibodies against total Akt and total ERK to normalize for protein loading.

In Vitro Angiogenesis (Tube Formation) Assay

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in serum-free or low-serum medium containing this compound or vehicle control.

-

Incubation: The plate is incubated at 37°C for 4-18 hours.

-

Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

dot```dot

digraph "Tube_Formation_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=vee, penwidth=1.5];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Coat_Plate [label="Coat 96-well plate\nwith Matrigel", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Polymerize [label="Polymerize Matrigel\n(37°C, 30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"];

Seed_Cells [label="Seed Endothelial Cells\nwith this compound or control", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate [label="Incubate\n(37°C, 4-18 hours)", fillcolor="#FBBC05", fontcolor="#202124"];

Visualize [label="Visualize and Photograph\nTube Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quantify [label="Quantify Tube Length,\nJunctions, and Loops", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Coat_Plate -> Polymerize -> Seed_Cells -> Incubate -> Visualize -> Quantify -> End;

}

References

- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of endothelial nitric-oxide synthase activity through phosphorylation in response to epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 14(15)-Epoxyeicosatrienoic Acid (14(15)-EpETE) as a Cytochrome P450 Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play pivotal roles in a myriad of physiological and pathological processes. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism have been extensively studied, a third major enzymatic pathway, mediated by the cytochrome P450 (CYP) superfamily of enzymes, has emerged as a critical contributor to cellular signaling. This technical guide provides an in-depth exploration of the discovery and characterization of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE), a key metabolite of the CYP epoxygenase pathway. We will delve into the experimental protocols that were instrumental in its identification, present quantitative data on its formation and metabolism, and visualize the intricate signaling pathways it modulates.

Biosynthesis and Metabolism of this compound

Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is liberated by the action of phospholipase A2. Once in the cytoplasm, it can be metabolized by CYP epoxygenases. These enzymes, primarily members of the CYP2C and CYP2J subfamilies, introduce an epoxide across one of the four double bonds of arachidonic acid, leading to the formation of four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EpETE, 8,9-EpETE, 11,12-EpETE, and 14,15-EpETE.[1][2] The formation of 14,15-EpETE is a prominent transformation in many tissues.[3]

The biological activity of this compound is tightly regulated by its subsequent metabolism. The primary route of inactivation is hydrolysis of the epoxide to the corresponding vicinal diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1] This conversion significantly attenuates the biological effects of the parent epoxide.

Experimental Workflow for Identifying this compound

The discovery of this compound as a CYP metabolite involved a series of meticulous experiments designed to incubate cells or microsomal fractions with arachidonic acid, extract the resulting lipid metabolites, and identify them using sophisticated analytical techniques.

Quantitative Data on this compound Formation

The formation of 14,15-EpETE is dependent on the specific CYP isoform present. Different isoforms exhibit distinct regioselectivity, producing varying ratios of the four EET regioisomers.

Table 1: Regioselectivity of Human CYP Isoforms in Arachidonic Acid Epoxidation

| CYP Isoform | 5,6-EpETE (%) | 8,9-EpETE (%) | 11,12-EpETE (%) | 14,15-EpETE (%) | Reference |

| CYP2C8 | Minor | Minor | ~43 | ~57 | [1] |

| CYP2C9 | Minor | ~15 | ~50 | ~35 | |

| CYP2J2 | ~10 | ~25 | ~35 | ~30 |

The formation of this compound can be significantly reduced by chemical inhibitors of cytochrome P450 enzymes.

Table 2: Inhibition of this compound Formation by CYP Inhibitors

| Inhibitor | Target CYP Isoforms | Approximate Inhibition (%) | Reference |

| Ketoconazole | CYP3A4, others | >80% | |

| Furafylline | CYP1A2 | Varies with concentration | |

| Quinidine | CYP2D6 | Varies with concentration | |

| Fluvoxamine | CYP2C19, CYP1A2 | Varies with concentration |

Detailed Experimental Protocols

Cell Culture and Incubation

This protocol is adapted for cultured endothelial cells, a common system for studying EET biosynthesis.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Phosphate-buffered saline (PBS)

-

Arachidonic acid (AA) solution (in ethanol)

-

CYP inhibitors (e.g., ketoconazole, optional)

-

6-well culture plates

Procedure:

-

Cell Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency in endothelial cell growth medium.

-

Starvation (Optional): To reduce basal eicosanoid production, replace the growth medium with a serum-free medium for 2-4 hours prior to the experiment.

-

Inhibitor Pre-incubation (Optional): If using CYP inhibitors, add the desired concentration to the cells and incubate for 30 minutes at 37°C.

-

Arachidonic Acid Incubation: Add arachidonic acid to a final concentration of 10 µM. Incubate for 15-30 minutes at 37°C.

-

Termination: Terminate the incubation by placing the plate on ice and immediately proceeding to lipid extraction.

Lipid Extraction (Solid-Phase Extraction)

This protocol provides a robust method for extracting eicosanoids from aqueous samples like cell culture media or cell lysates.

Materials:

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1M)

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Sample Acidification: Acidify the collected cell culture medium or cell lysate to pH 3.5-4.0 with 1M HCl. This protonates the carboxylic acid groups of the eicosanoids, enhancing their retention on the C18 stationary phase.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of hexane to remove highly nonpolar impurities.

-

Elution: Elute the eicosanoids from the cartridge with 5 mL of ethyl acetate.

-

Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of methanol or the initial mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

This protocol outlines the parameters for the separation and detection of this compound and its metabolite 14(15)-DHET.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-17 min: 95% B

-

17.1-20 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 319.2 -> Product ion (m/z) 219.2

-

14(15)-DHET: Precursor ion (m/z) 337.2 -> Product ion (m/z) 197.1

-

-

Collision Energy and other parameters: Optimize for the specific instrument used.

Signaling Pathways of this compound

This compound exerts a range of biological effects, including vasodilation, anti-inflammatory actions, and pro-angiogenic properties. One of the key signaling pathways activated by this compound is the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation.

Conclusion

The discovery of this compound as a cytochrome P450 metabolite has unveiled a new dimension of lipid signaling. The experimental approaches detailed in this guide have been fundamental to our understanding of its biosynthesis, metabolism, and biological functions. For researchers in academia and the pharmaceutical industry, a thorough comprehension of these methodologies is essential for the continued exploration of the CYP epoxygenase pathway and the development of novel therapeutics targeting this system for a range of cardiovascular, inflammatory, and proliferative diseases. The quantitative data and pathway visualizations provided herein serve as a valuable resource for both seasoned investigators and newcomers to this exciting field of research.

References

- 1. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Physiological Functions of 14(15)-Epoxyeicosatrienoic Acid (14,15-EET)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

14(15)-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. This non-classic eicosanoid plays a crucial role in a multitude of physiological processes, acting as a potent signaling molecule in the cardiovascular, renal, and immune systems. Its functions are primarily autocrine and paracrine in nature, exerting local effects on cellular function.[1][2] This technical guide provides an in-depth exploration of the physiological functions of 14,15-EET, its signaling pathways, and its therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of its complex mechanisms of action.

Biosynthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid by a specific subset of cytochrome P450 enzymes known as epoxygenases.[1][3] In humans, CYP2C8, CYP2C9, and CYP2J2 are the primary enzymes responsible for its production.[3] The synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.

The biological activity of 14,15-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is the conversion of the epoxide to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). This short half-life underscores the transient and local nature of 14,15-EET signaling. Inhibition of sEH has emerged as a key therapeutic strategy to enhance and prolong the beneficial effects of endogenous EETs.

Physiological Functions of 14,15-EET

Cardiovascular System

14,15-EET exerts significant and beneficial effects on the cardiovascular system, contributing to the regulation of blood pressure, vascular tone, and cardiac protection.

-

Vasodilation and Blood Pressure Regulation: 14,15-EET is a potent vasodilator, causing relaxation of vascular smooth muscle. This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation. By promoting vasodilation and inhibiting the kidney's retention of salt and water, 14,15-EET contributes to the lowering of blood pressure. Its actions are often considered to counterbalance the vasoconstrictive effects of another arachidonic acid metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE).

-

Cardioprotection: 14,15-EET is recognized for its cardioprotective properties. Studies have shown that it can protect the heart from ischemic injury by reducing infarct size. This protection is thought to involve the activation of specific signaling pathways that reduce apoptosis and inflammation within the myocardium.

-

Anti-inflammatory Effects in the Vasculature: 14,15-EET possesses anti-inflammatory properties within the vascular system. It can inhibit the expression of adhesion molecules and inflammatory cytokines, thereby reducing the recruitment of inflammatory cells to the vessel wall.

Renal System

In the kidneys, 14,15-EET plays a crucial role in regulating renal blood flow, tubular transport, and blood pressure.

-

Renal Hemodynamics: 14,15-EET contributes to the regulation of renal blood flow by causing vasodilation of renal arteries. This action helps to maintain adequate perfusion of the kidneys.

-

Tubular Function: 14,15-EET can inhibit sodium and water reabsorption in the renal tubules, contributing to its blood pressure-lowering effects. It has also been shown to inhibit renin release, a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure.

-

Renoprotection: Studies suggest that 14,15-EET has protective effects in the kidney, attenuating renal injury in various models of kidney disease.

Anti-inflammatory and Immune Modulation

Beyond the cardiovascular and renal systems, 14,15-EET exhibits broad anti-inflammatory effects.

-

Inhibition of Inflammatory Cytokines: 14,15-EET can suppress the production of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1.

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory actions of 14,15-EET are mediated through the inhibition of key inflammatory signaling pathways, including the NF-κB pathway.

Signaling Pathways of 14,15-EET

14,15-EET exerts its diverse physiological effects by activating a variety of signaling pathways. While a specific high-affinity receptor has yet to be definitively identified, several mechanisms of action have been elucidated.

-

Activation of Ion Channels: A primary mechanism of 14,15-EET-induced vasodilation is the activation of BKCa channels in vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization, and subsequent relaxation.

-

G-Protein Coupled Receptors (GPCRs): Evidence suggests that some effects of 14,15-EET may be mediated through GPCRs. For instance, it has been shown to activate Gsα subunits, leading to downstream signaling events.

-

Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET and its metabolite 14,15-DHET can activate PPARα. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

-

Receptor Tyrosine Kinases: 14,15-EET has been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling cascades such as the PI3K/Akt and ERK pathways. These pathways are involved in cell proliferation, survival, and migration.

-

cAMP/PKA and CaMKII Pathways: In the central nervous system, 14,15-EET can enhance synaptic potentiation through the cAMP-PKA and CaMKII signaling cascades.

References

The Intricate Dance of 14(15)-EpETE in Renal Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 14(15)-epoxyeicosatrienoic acid (14,15-EpETE) in renal epithelial cells. As a key metabolite of the cytochrome P450 epoxygenase pathway, 14(15)-EpETE plays a crucial role in regulating renal function, particularly in modulating ion transport and cellular signaling. This document synthesizes current research to offer a comprehensive overview of its molecular interactions, signaling cascades, and physiological effects, supported by experimental data and detailed methodologies.

Core Mechanism: Regulation of Ion Transport

The primary role of this compound in renal epithelial cells is the modulation of ion transport, which is fundamental to maintaining electrolyte and fluid balance. This regulation is primarily achieved through its interaction with key ion channels and transporters.

Inhibition of the Epithelial Sodium Channel (ENaC)

A significant body of evidence points to this compound as a potent inhibitor of the epithelial sodium channel (ENaC), a critical component for sodium reabsorption in the distal nephron.[1][2][3][4] Inhibition of ENaC by this compound leads to a decrease in sodium uptake from the tubular fluid, promoting natriuresis and contributing to the regulation of blood pressure.[4] Studies in polarized M1 renal cortical collecting duct cells have shown that this compound inhibits amiloride-sensitive sodium transport. This effect is comparable to that of epidermal growth factor (EGF), suggesting a shared signaling pathway.

The inhibitory action of this compound on ENaC is mediated through a complex signaling cascade involving the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This signaling leads to the threonine phosphorylation of the β and γ subunits of ENaC, resulting in decreased channel activity. The involvement of the ERK1/2 pathway highlights a convergence of signaling between this compound and growth factors in the regulation of renal sodium handling.

Modulation of Potassium Channels

In addition to its effects on sodium transport, this compound also influences potassium channel activity in renal epithelial cells. While some studies suggest that other EET regioisomers, such as 11,12-EET, are more potent modulators of specific potassium channels in the collecting duct, this compound's role in the broader context of renal potassium handling is an area of ongoing investigation. The activation of large-conductance Ca2+-activated K+ (BKCa) channels by EETs in vascular smooth muscle cells suggests a potential, though less characterized, role in renal epithelial cells.

Signaling Pathways Activated by this compound

The physiological effects of this compound are orchestrated through the activation of specific intracellular signaling pathways.

EGF Receptor and ERK1/2 Signaling

A key signaling axis for this compound in renal epithelial cells involves the epidermal growth factor receptor (EGFR) and the downstream mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway. The inhibitory effect of this compound on ENaC is abolished by inhibitors of both MEK/ERK1/2 and EGFR signaling, indicating that this compound's action is dependent on the transactivation of the EGFR. This suggests that this compound may function as an intracellular second messenger in response to growth factor signaling.

Figure 1: this compound signaling pathway leading to ENaC inhibition.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Evidence also suggests that this compound can act as a ligand for peroxisome proliferator-activated receptor γ (PPARγ). Activation of PPARγ in renal cells is associated with anti-inflammatory and anti-fibrotic effects. In the context of renal epithelial cells, PPARγ activation can influence cellular proliferation and apoptosis. While the direct effects of this compound-mediated PPARγ activation on ion transport are less clear, this pathway represents an important area of its biological activity with therapeutic potential.

Quantitative Data on this compound Action

The following tables summarize the quantitative data from key studies on the effects of this compound in renal epithelial cells.

| Parameter | Cell Line | Value | Reference |

| IC50 for 86Rb Uptake Inhibition | LLC-PK1 | 75 nM | |

| Inhibition of Amiloride-Sensitive JNa+ | M1 cells | ~27-29% |

Table 1: Potency of this compound in Renal Epithelial Cells

| EET Regioisomer | Effect on Ion Transport in MDCK C7 Cells | Reference |

| 5,6-EET | Increased short-circuit current (apical application) | |

| 8,9-EET | Small increase in short-circuit current | |

| 11,12-EET | No effect on ion transport | |

| 14,15-EET | No effect on ion transport |

Table 2: Comparative Effects of EET Regioisomers on Ion Transport in a Distal Tubule Cell Line

Note: The lack of effect of this compound in MDCK C7 cells in this particular study highlights the cell-type-specific actions of EETs.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Measurement of Short-Circuit Current (Isc) in Polarized Epithelial Cells

This protocol is adapted from studies investigating the effects of EETs on ion transport in polarized renal epithelial cells like MDCK or M1 cells.

Objective: To measure the net ion transport across a polarized epithelial monolayer.

Materials:

-

Polarized renal epithelial cells (e.g., MDCK C7 or M1 cells) cultured on permeable supports (e.g., Transwell® inserts).

-

Ussing chamber system.

-

Voltage-clamp amplifier.

-

Ag/AgCl electrodes and agar bridges.

-

Ringer's solution.

-

This compound and other test compounds (e.g., amiloride, inhibitors).

Procedure:

-

Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with pre-warmed and gassed Ringer's solution.

-

Short-circuit the transepithelial potential difference to zero using the voltage-clamp amplifier. The current required to do this is the short-circuit current (Isc).

-

Allow the baseline Isc to stabilize.

-

Add this compound to the apical or basolateral compartment at the desired concentration.

-

Record the change in Isc over time.

-

Inhibitors or other compounds can be added before or after this compound to investigate the mechanism of action.

Figure 2: Experimental workflow for short-circuit current measurement.

Western Blotting for Phosphorylated ENaC Subunits

This protocol is based on studies investigating the signaling pathways involved in ENaC regulation.

Objective: To detect the phosphorylation of ENaC subunits in response to this compound treatment.

Materials:

-

Renal epithelial cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies (anti-phospho-ENaC β, anti-phospho-ENaC γ, total ENaC antibodies, and loading control like β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cultured renal epithelial cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total ENaC subunits.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation.

Conclusion

This compound is a multifaceted signaling molecule in renal epithelial cells, with its primary mechanism of action centered on the inhibition of ENaC-mediated sodium transport through an EGFR- and ERK1/2-dependent pathway. Its ability to also activate PPARγ adds another layer of complexity to its biological functions, suggesting roles in inflammation and cellular homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound pathway for the management of renal and cardiovascular diseases. Further research is warranted to fully elucidate the intricate interplay of this compound with other signaling pathways and its precise role in different segments of the nephron.

References

- 1. Effects of cytochrome P-450 metabolites of arachidonic acid on the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic Acids (EETs) Regulate Epithelial Sodium Channel Activity by Extracellular Signal-regulated Kinase 1/2 (ERK1/2)-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acids (EETs) regulate epithelial sodium channel activity by extracellular signal-regulated kinase 1/2 (ERK1/2)-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]

14(15)-Epoxyeicosatetraenoic Acid (14(15)-EpETE): A Comprehensive Technical Guide to its Role in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(15)-Epoxyeicosatetraenoic acid (14(15)-EpETE), an epoxy fatty acid derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism, has emerged as a critical signaling molecule in the complex network of inflammatory pathways.[1][2] Unlike the pro-inflammatory prostaglandins and leukotrienes, this compound, along with other epoxyeicosatrienoic acids (EETs), generally exerts potent anti-inflammatory effects, making it and its metabolic pathway attractive targets for novel therapeutic interventions in a range of inflammatory diseases.[3][4] This technical guide provides an in-depth overview of the synthesis, metabolism, and signaling mechanisms of this compound in the inflammatory response, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

Core Concepts: Synthesis and Metabolism of this compound

The biological activity of this compound is tightly regulated by its synthesis and degradation.

Synthesis: this compound is synthesized from arachidonic acid by CYP epoxygenases, primarily belonging to the CYP2C and CYP2J subfamilies.[1] CYP2J2, in particular, is a predominant human epoxygenase that produces all four EET regioisomers, with 14,15-EET often being a major product.

Metabolism: The primary route of this compound inactivation is through hydrolysis by the soluble epoxide hydrolase (sEH) to form the corresponding, and generally less biologically active, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). The rapid metabolism by sEH means that this compound acts as a transient, local signaling molecule. Inhibition of sEH is a key strategy to enhance and prolong the anti-inflammatory effects of endogenous this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple signaling pathways, often in a cell-type-specific manner.

Inhibition of the NF-κB Pathway

A central mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression. 14,15-EET has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced degradation of the inhibitory protein IκBα in human lung tissue. This prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Figure 1: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

Activation of PPARs

Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are nuclear receptors with well-established anti-inflammatory properties. This compound has been identified as a ligand for PPARγ. Upon activation, PPARγ can interfere with the activity of pro-inflammatory transcription factors like NF-κB. The binding of 14,15-EET to the ligand-binding domain of PPARγ has a Kd of 1.1 ± 0.5 μM.

Figure 2: this compound activates PPARγ, leading to anti-inflammatory gene expression.

Modulation of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that can mediate anti-inflammatory responses. 14,15-EET has been shown to promote the phosphorylation and nuclear translocation of STAT3. The activation of STAT3 is a mechanism shared by the anti-inflammatory cytokine IL-10, suggesting a potential convergence of anti-inflammatory pathways.

Interaction with G-Protein Coupled Receptors (GPCRs)

There is evidence suggesting that this compound can act through GPCRs. Studies have shown that 14,15-EET can induce vasorelaxation via the prostaglandin EP2 receptor, which is coupled to a Gs protein and activates the cAMP/PKA signaling pathway. High-affinity binding sites for 14,15-EET have also been identified on mononuclear cells, suggesting the existence of a specific GPCR.

Effects on Inflammatory Cells and Mediators

The anti-inflammatory effects of this compound are manifested through its actions on various immune and vascular cells.

-

Endothelial Cells: this compound can modulate the expression of adhesion molecules on endothelial cells, which is a critical step in leukocyte recruitment to sites of inflammation. However, reports on its effects are conflicting, with some studies showing inhibition of VCAM-1 expression, while others report an increase in monocyte adhesion. These discrepancies may be due to cell-type and context-specific effects.

-

Leukocytes: this compound can influence leukocyte chemotaxis and activation. While some studies suggest it can inhibit the adherence of certain leukocytes, others indicate a role for its metabolite, 14,15-DHET, in monocyte chemotaxis.

-

Macrophages: In LPS-induced inflammatory models, 14,15-EET has been shown to suppress the release of pro-inflammatory cytokines like IL-1β and TNF-α from macrophages.

-

Smooth Muscle Cells: In vascular smooth muscle, this compound can inhibit the expression of aromatase, an enzyme involved in local estrogen synthesis which can have pro-inflammatory effects.

Quantitative Data Summary

The following tables summarize key quantitative data on the biological activities of this compound.

| Parameter | Value | Cell/System | Reference |

| PPARγ Binding Affinity (Kd) | 1.1 ± 0.5 μM | Mouse PPARγ ligand-binding domain | |

| PPARγ Activation | 4.28-fold increase in luciferase activity | Tca-8113 cells | |

| Cellular Levels (basal) | 13 ± 1 pmol/g protein | Bovine aortic endothelial cells | |

| Cellular Levels (after 15 min laminar flow) | 20 ± 5 pmol/g protein | Bovine aortic endothelial cells | |

| Vasorelaxation (ED50) | 2.2 μM | Bovine coronary artery |

Table 1: Quantitative data on this compound binding, activation, and levels.

| Cell Type | Inflammatory Stimulus | This compound Concentration | Effect | Reference |

| Tca-8113 carcinoma cells | - | 100 nM | Increased percentage of cells in S-G2-M phase | |

| Human lung tissue | TNF-α | Not specified | Inhibited IκBα degradation | |

| Murine fibroblasts | TGF-β1 | 1 μM | Inhibited proliferation | |

| Rat aortic smooth muscle cells | Dibutyryl cAMP | 1 μM | Inhibited aromatase activity by 80-100% |

Table 2: Effects of this compound on various cellular responses in inflammatory models.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound in inflammation.

Quantification of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound and its metabolites in biological samples.

1. Sample Preparation (from plasma):

- Spike plasma samples with a deuterated internal standard (e.g., 14,15-EET-d11).

- Perform lipid extraction using a modified Bligh and Dyer method or solid-phase extraction (SPE).

- To measure total this compound (free and esterified), perform saponification to release the ester-bound lipids.

- Derivatize the fatty acids to enhance ionization efficiency and chromatographic separation.

2. LC Separation:

- Utilize a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18).

- Employ a gradient elution with mobile phases such as water and acetonitrile containing formic acid.

3. MS/MS Detection:

- Operate the mass spectrometer in positive or negative ionization mode, depending on the derivatization method.

- Use Selected Reaction Monitoring (SRM) for high sensitivity and specificity, monitoring the specific mass transitions for this compound and its internal standard.

14,15-EET/DHET ELISA

Enzyme-linked immunosorbent assays (ELISAs) offer a higher-throughput alternative for the quantification of 14,15-DHET, the stable metabolite of this compound. Commercial kits are available for this purpose.

General Protocol:

-

Sample Preparation: Collect biological samples in the presence of an antioxidant like triphenylphosphine (TPP) to prevent auto-oxidation. For total this compound measurement, chemically convert this compound to 14,15-DHET prior to the assay.

-

Competitive ELISA:

-

Add standards and samples to a 96-well plate pre-coated with an anti-14,15-DHET antibody.

-

Add a fixed amount of HRP-conjugated 14,15-DHET to each well (except blanks).

-

Incubate to allow competition between the sample/standard 14,15-DHET and the HRP-conjugated 14,15-DHET for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a TMB substrate and measure the color development at 450 nm after stopping the reaction. The signal intensity is inversely proportional to the amount of 14,15-DHET in the sample.

-

In Vitro Leukocyte-Endothelial Adhesion Assay

This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells, a key event in the inflammatory response.

Figure 3: Workflow for a leukocyte-endothelial adhesion assay.

In Vivo LPS-Induced Inflammation Model in Mice

This model is widely used to study systemic inflammation and the effects of anti-inflammatory compounds.

-

Animals: Use a standard mouse strain such as C57BL/6J.

-

LPS Administration: Inject lipopolysaccharide (LPS) from E. coli intraperitoneally (i.p.) at a dose that induces a robust inflammatory response (e.g., 1.5 x 10^15 endotoxin units/kg).

-

This compound Treatment: Administer this compound (or an sEH inhibitor to increase endogenous levels) prior to or concurrently with the LPS challenge.

-

Endpoint Analysis:

-

Collect blood at various time points to measure plasma cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.

-

Harvest tissues (e.g., lung, liver) for histological analysis of inflammation and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

-

Assess behavioral changes and mortality.

-

Conclusion and Future Directions

This compound is a potent endogenous lipid mediator with predominantly anti-inflammatory properties. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and activation of PPARγ, make it a promising target for the development of novel anti-inflammatory therapeutics. The stabilization of endogenous this compound through the inhibition of soluble epoxide hydrolase represents a particularly attractive strategy.

Future research should focus on further elucidating the specific receptors and downstream signaling events that mediate the diverse effects of this compound in different cell types and inflammatory contexts. The development of stable, orally active this compound analogs and highly specific sEH inhibitors will be crucial for translating the therapeutic potential of this pathway into clinical applications for a wide range of inflammatory disorders.

References

The Role of 14(15)-Epoxyeicosatrienoic Acid in Neurite Outgrowth and Neuronal Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(15)-epoxyeicosatrienoic acid (14,15-EpETE), an epoxy fatty acid derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases, is emerging as a critical signaling molecule in the central nervous system.[1][2][3] This lipid mediator plays a significant role in promoting neurite outgrowth and neuronal differentiation, processes fundamental to neural development and regeneration.[1][2] Its therapeutic potential is underscored by the observation that inhibiting its degradation via soluble epoxide hydrolase (sEH) enhances neuronal recovery and protects against neuroinflammation. This technical guide provides an in-depth overview of the mechanisms of action of 14(15)-EpETE, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Data Presentation: Quantitative Effects of this compound on Neurite Outgrowth

The following tables summarize the quantitative data from key studies investigating the effects of this compound on neurite outgrowth in various neuronal cell models.

Table 1: Effect of this compound on PC12 Cell Differentiation and Neurite Length

| Treatment Condition (48 hours) | Concentration | % Differentiated Cells (relative to control) | Average Neurite Length (relative to control) | Reference |

| NGF (50 ng/mL) + 14,15-EpETE | 100 nmol L⁻¹ | 240% | 140% | |

| NGF (50 ng/mL) + 14,15-DHET | 100 nmol L⁻¹ | No significant effect | No significant effect |

PC12 cells were treated with Nerve Growth Factor (NGF) to induce differentiation. Data is presented as a percentage of the NGF-only control group.

Table 2: Effect of this compound on Primary Rat Hippocampal Neurons

| Treatment Condition (24 hours) | Concentration | Average Neurite Length (relative to control) | Reference |

| 14,15-EpETE | 100 nmol L⁻¹ | 150% | |

| 14,15-DHET | 100 nmol L⁻¹ | No significant effect | |

| RN-1747 (TRPV4 agonist) | 10 µmol L⁻¹ | Enhanced neurite outgrowth |

Primary neurons were cultured for 24 hours before the addition of the treatment compounds.

Signaling Pathways of this compound in Neuronal Cells

This compound exerts its effects on neurite outgrowth through a sophisticated signaling cascade primarily involving the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to an influx of calcium ions.

This compound-TRPV4 Signaling Pathway

Arachidonic acid, abundant in the brain, is metabolized by CYP2C enzymes into this compound. This epoxide then acts on the TRPV4 channel, a non-selective cation channel. The activation of TRPV4 results in an increased intracellular calcium concentration, a key second messenger that triggers downstream signaling events culminating in the enhancement of neurite outgrowth. The biological activity of this compound is terminated by its hydrolysis into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). Inhibition of sEH, therefore, prolongs the pro-neuritogenic effects of this compound.

References

- 1. 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 14(15)-EpETE in Human Plasma using LC-MS/MS

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a bioactive lipid metabolite of eicosapentaenoic acid (EPA) with significant roles in cardiovascular and inflammatory signaling pathways. The described methodology, employing liquid-liquid extraction for sample preparation and multiple reaction monitoring (MRM) for detection, is suitable for clinical research and drug development applications.

Introduction

14(15)-epoxyeicosatetraenoic acid (this compound) is an epoxy fatty acid generated from the metabolism of eicosapentaenoic acid (EPA) by cytochrome P450 (CYP) epoxygenases. Like its arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), this compound is involved in various physiological processes, including vasodilation, anti-inflammation, and the modulation of ion channels. Recent studies have highlighted its potential role in mitigating cisplatin-induced nausea by targeting the glucagon (GCG)/PKA signaling pathway[1]. Given its therapeutic potential and function as a biomarker, a robust and reliable method for its quantification in biological matrices such as plasma is essential for researchers, scientists, and drug development professionals. This application note details a comprehensive LC-MS/MS method for the accurate measurement of this compound in human plasma.

Signaling Pathway of this compound

This compound is a product of the cytochrome P450 (CYP) pathway metabolism of EPA. It acts as a signaling molecule, exerting its effects through various pathways. One notable pathway involves the inhibition of substance P release by targeting the GCG/PKA signaling cascade[1]. Additionally, as an epoxy fatty acid, it is metabolized by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatetraenoic acid (14,15-DHETrE).

References

Application Note and Protocol for Measuring 14(15)-EpETE-Induced Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction

14(15)-Epoxyeicosatrienoic acid (14(15)-EpETE), a cytochrome P450 epoxygenase metabolite of arachidonic acid, is a signaling molecule involved in various physiological and pathophysiological processes.[1][2][3] Notably, emerging evidence indicates its significant role in promoting cell proliferation, particularly in tumor cells.[1][4] Understanding the mechanisms by which this compound stimulates cell growth is crucial for cancer research and the development of novel therapeutics. This application note provides a detailed protocol for an in vitro assay to measure this compound-induced cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines the key signaling pathways involved and presents a framework for data analysis and interpretation.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the well. This straightforward and widely used assay is well-suited for studying the proliferative effects of compounds like this compound in a high-throughput format.

Signaling Pathway of this compound-Induced Cell Proliferation

This compound has been shown to stimulate cell proliferation through the activation of several key signaling cascades. Studies have demonstrated that this compound can activate the epidermal growth factor receptor (EGFR), leading to the subsequent phosphorylation and activation of downstream pathways, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. Furthermore, this compound has been identified as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), suggesting a role for this nuclear receptor in mediating its proliferative effects. The intricate interplay of these pathways ultimately leads to cell cycle progression and increased cell numbers.

Caption: Signaling pathway of this compound-induced cell proliferation.

Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for measuring this compound-induced cell proliferation in a 96-well plate format.

Materials:

-

Cell line of interest (e.g., Tca-8113 human carcinoma cells)

-

Complete cell culture medium

-

This compound (and vehicle control, e.g., ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well clear flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Cell Treatment:

-